AFN-1252 is a synthetic small molecule belonging to the class of naphthpyridinones. [] It functions as a selective inhibitor of the enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the type II fatty acid synthesis (FASII) pathway found in bacteria. [, , ] This pathway is essential for the production of fatty acids, crucial building blocks for bacterial cell membranes. [] By selectively targeting FabI, AFN-1252 disrupts bacterial fatty acid synthesis, leading to bacterial growth inhibition and ultimately cell death. [, ]
Expanding the Spectrum of Activity: Research is underway to modify AFN-1252 using the eNTRy rules to improve its penetration into Gram-negative bacteria, expanding its potential applications beyond Gram-positive pathogens. [, ]
Developing Combination Therapies: Exploring the synergistic effects of AFN-1252 with other antibiotics could lead to more effective treatments, particularly against multidrug-resistant pathogens. []
Optimizing Pharmacokinetic Properties: Further research is needed to refine the structure of AFN-1252 to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. []
Afn-1252 was initially synthesized by Affinium Pharmaceuticals and has undergone extensive research to evaluate its antibacterial properties and mechanism of action. The compound's development involved iterative structure-guided optimization based on a collection of FabI inhibitors, ultimately leading to the nomination of Afn-1252 as a lead candidate for further clinical development .
The synthesis of Afn-1252 involves several chemical reactions aimed at constructing its complex molecular framework. The compound features a 3-methylbenzofuran moiety linked to an oxotetrahydronaphthyridine structure. The synthetic pathway typically includes:
The compound is prepared in both free base and salt forms (tosylate anhydrate and tosylate monohydrate) to facilitate different experimental conditions and enhance solubility . Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to confirm the identity and purity of Afn-1252 during synthesis.
The molecular formula of Afn-1252 is , with a relative molecular weight of 375.42 g/mol. The structure consists of distinct functional groups that contribute to its biological activity:
Crystallographic studies have revealed that Afn-1252 binds symmetrically within the active site of FabI, stabilizing its structure and inhibiting enzymatic activity . X-ray diffraction data indicate a resolution of 2.3 Å for the complex formed between Afn-1252 and FabI from Burkholderia pseudomallei.
Afn-1252 primarily undergoes interactions with the FabI enzyme, leading to inhibition of fatty acid biosynthesis in bacteria. The key reaction can be summarized as follows:
This inhibition results in a decrease in bacterial growth due to disrupted lipid membrane synthesis, ultimately leading to cell death.
In vitro assays have demonstrated that Afn-1252 exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) as low as 9.6 nM against FabI from Staphylococcus aureus . Additionally, studies have shown that resistance mutations in FabI can lead to decreased susceptibility to Afn-1252, highlighting the need for continuous monitoring of resistance patterns .
The mechanism by which Afn-1252 exerts its antibacterial effect involves competitive inhibition of the FabI enzyme, which is essential for fatty acid elongation in bacterial cell membranes. By binding to the active site, Afn-1252 prevents substrate access, thereby halting fatty acid synthesis.
In studies involving various bacterial strains, including resistant isolates, Afn-1252 has demonstrated effective inhibition with minimal side effects on human cells. The specificity towards bacterial FabI over human enzymes underscores its potential as a therapeutic agent .
Afn-1252 is characterized by:
Key chemical properties include:
Relevant analyses include spectroscopic methods (NMR, IR) confirming functional group presence and purity assessments via high-performance liquid chromatography (HPLC) .
Afn-1252 holds promise for various applications in microbiology and pharmacology:
The ongoing research into Afn-1252's efficacy against emerging bacterial threats continues to highlight its importance in antibiotic development strategies aimed at combating resistance.
The escalating crisis of antibiotic resistance has fundamentally reshaped antibiotic development strategies. Broad-spectrum antibiotics, while historically valuable, exert immense selection pressure on diverse microbial communities, accelerating the emergence of multidrug-resistant (MDR) pathogens and disrupting the human microbiome. This ecological collateral damage has driven the pursuit of species-specific antibiotics like AFN-1252, designed to target essential pathways unique to a defined pathogen group—specifically, Staphylococcus aureus and related staphylococci [1] [3].
AFN-1252 exemplifies this precision approach. Its evolutionary rationale rests on three pillars:
Table 1: Comparative Analysis of Broad-Spectrum vs. Species-Specific Antibiotic Strategies
Characteristic | Traditional Broad-Spectrum | Species-Specific (e.g., AFN-1252) |
---|---|---|
Spectrum of Activity | Wide range of Gram+/- bacteria | Narrow (Staphylococcus spp. only) |
Selection Pressure | High across microbiota | Focused primarily on target pathogen |
Ecological Impact (Microbiome) | Significant disruption likely | Minimal disruption anticipated |
Resistance Development Driver | Broad, non-selective | Primarily within target pathogen |
Therapeutic Precision | Lower | Higher |
Clinical Validation (Staph) | Variable efficacy against MRSA | High efficacy (≥97% early response) [1] |
AFN-1252 directly combats antibiotic resistance by inhibiting FabI, a genetically validated and essential enzyme in the staphylococcal fatty acid biosynthesis (FAS-II) pathway. FabI catalyzes the final, rate-limiting reduction step in the fatty acid elongation cycle (trans-2-enoyl-ACP → acyl-ACP), utilizing NADH as a cofactor [1] [5] [8]. Disruption of this step halts the production of membrane phospholipids and other essential lipids, leading to cessation of bacterial growth and cell death.
The significance of FabI inhibition as an anti-resistance strategy lies in several key factors:
Table 2: In Vitro Activity Profile of AFN-1252 Against Key Staphylococcal Pathogens
Staphylococcal Pathogen Group | Representative Strains/Mechanisms | AFN-1252 MIC₉₀/Range (µg/mL) | Key Activity Findings |
---|---|---|---|
Methicillin-Susceptible S. aureus (MSSA) | ATCC 29213, clinical isolates | 0.015 (0.002-0.12) [4] [5] | Highly potent, consistently low MICs |
Methicillin-Resistant S. aureus (MRSA) | USA300 (CA-MRSA), S186 (HA-MRSA) | 0.015 (0.002-0.12) [4] [5] | Activity unaffected by mecA or associated resistance mechanisms |
Vancomycin-Resistant S. aureus (VRSA) | Strains with vanA operon | ≤0.015 [5] | Fully active, distinct target bypasses cell wall resistance |
Linezolid-Resistant S. aureus | Strains with cfr methyltransferase or 23S rRNA mutations | ≤0.015 [5] | Fully active, targets FAS-II, not protein synthesis |
Coagulase-Negative Staphylococci (CoNS) | S. epidermidis, S. haemolyticus (incl. MRSE) | 0.12 [5] | Potent activity regardless of coagulase status or methicillin resistance |
The development of AFN-1252 demonstrates that pathogen-specific antibiotics targeting essential, non-redundant pathways like FabI represent a viable and potent strategy against MDR infections. Its high intrinsic activity against resistant staphylococci, combined with a low spontaneous resistance frequency and favorable pharmacodynamics, positions FabI inhibition as a critical weapon in the ongoing battle against antibiotic resistance, particularly for problematic pathogens like MRSA. Future success hinges on integrating such targeted agents into rational stewardship programs to preserve their long-term utility [1] [3] [5].
Table 3: Key Mechanistic and Resistance Properties of AFN-1252
Property | Characteristic of AFN-1252 | Significance for Addressing Resistance |
---|---|---|
Molecular Target | S. aureus enoyl-ACP reductase (FabI) | Essential enzyme; no alternative in staphylococci; lethal target |
Binding Mode | Ternary complex with NADH-bound FabI; high affinity (IC₅₀ ~14 nM) | Specific interaction limits off-target effects; high affinity reduces escape potential |
Spectrum | Highly selective for Staphylococcus spp. | Minimizes off-target selection pressure on non-staphylococci |
Activity vs. MDR Staphylococci | MIC₉₀ ≤ 0.015 µg/mL (MRSA, VRSA, Linezolid-R) [4] [5] | Effective against strains resistant to all major antibiotic classes |
Spontaneous Resistance Frequency | 1 × 10⁻¹⁰ to 2 × 10⁻⁹ [5] | Very low baseline risk of resistance emergence during therapy |
Primary Resistance Mechanism | Missense mutations in fabI (e.g., F204S, M99T, Y147H) [3] [9] | Mutations may reduce enzyme efficiency/fitness; no enzymatic inactivation or efflux described |
Clinical Resistance Emergence | None detected in Phase II ABSSSI trial [1] | Suggests clinical durability of the compound's activity |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7